molecular formula C9H18N2O B14032237 1-Ethyl-5-propylpiperazin-2-one

1-Ethyl-5-propylpiperazin-2-one

Cat. No.: B14032237
M. Wt: 170.25 g/mol
InChI Key: MAOXLZFCNUWZKU-UHFFFAOYSA-N
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Description

1-Ethyl-5-propylpiperazin-2-one is a heterocyclic organic compound that belongs to the piperazine family. It is characterized by a six-membered ring containing two nitrogen atoms and a ketone group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-propylpiperazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine and propylamine with a diketone precursor, followed by cyclization to form the piperazine ring. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced catalysts and automated systems helps in maintaining consistency and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-propylpiperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted piperazines .

Scientific Research Applications

1-Ethyl-5-propylpiperazin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-5-propylpiperazin-2-one involves its interaction with specific molecular targets. In biological systems, it may act on GABA receptors, leading to hyperpolarization of nerve endings and resulting in various physiological effects. The exact pathways and molecular targets are still under investigation, but its effects on neurotransmission and cellular signaling are of particular interest .

Comparison with Similar Compounds

    Piperidine: A six-membered ring with one nitrogen atom.

    Piperazine: A six-membered ring with two nitrogen atoms.

    Piperidinone: A piperidine ring with a ketone group.

Uniqueness: 1-Ethyl-5-propylpiperazin-2-one is unique due to its specific substitution pattern and the presence of both ethyl and propyl groups, which confer distinct chemical and biological properties compared to other piperazine derivatives .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in the fields of chemistry, biology, and medicine.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

1-ethyl-5-propylpiperazin-2-one

InChI

InChI=1S/C9H18N2O/c1-3-5-8-7-11(4-2)9(12)6-10-8/h8,10H,3-7H2,1-2H3

InChI Key

MAOXLZFCNUWZKU-UHFFFAOYSA-N

Canonical SMILES

CCCC1CN(C(=O)CN1)CC

Origin of Product

United States

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